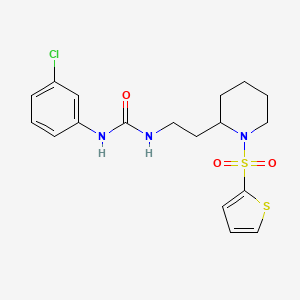

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Description

This compound is a urea derivative featuring a 3-chlorophenyl group linked via an ethyl chain to a piperidine ring substituted with a thiophen-2-ylsulfonyl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .

Properties

IUPAC Name |

1-(3-chlorophenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN3O3S2/c19-14-5-3-6-15(13-14)21-18(23)20-10-9-16-7-1-2-11-22(16)27(24,25)17-8-4-12-26-17/h3-6,8,12-13,16H,1-2,7,9-11H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZFXQQPYMWRPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route begins with the preparation of the piperidine derivative, which is then reacted with the thiophen-2-ylsulfonyl chloride to form the sulfonylated intermediate. This intermediate is subsequently coupled with the chlorophenyl isocyanate under controlled conditions to yield the final urea compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Hydrolysis: Under acidic or basic conditions, the urea linkage can be hydrolyzed to yield the corresponding amine and isocyanate derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, in cancer therapy. The compound has shown promising results in inhibiting tumor growth in specific cancer cell lines. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cells through the modulation of various signaling pathways, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections by inhibiting folate synthesis. Studies have demonstrated that derivatives of this compound can exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Neurological Applications

There is emerging evidence supporting the use of similar compounds in neurological disorders. The piperidine moiety has been associated with neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease and Parkinson's disease. Research suggests that these compounds may help in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of sulfonamide derivatives similar to this compound. The results indicated significant tumor reduction in xenograft models, suggesting that this compound could be a viable candidate for further clinical trials targeting specific types of cancer .

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, derivatives were tested against various bacterial strains. The results showed effective inhibition at low concentrations, indicating that this class of compounds could be developed into new antimicrobial agents to combat resistant strains .

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects demonstrated that compounds structurally related to this compound could mitigate neuronal damage caused by oxidative stress in vitro. These findings support the potential application of such compounds in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the presence of the sulfonyl group may enable the compound to inhibit certain enzymes by mimicking the transition state of their substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The table below compares key features of structurally related urea/thiourea derivatives:

Key Observations :

- Bioactivity Trends : Compounds with chlorophenyl groups (e.g., 4j , 6f ) often exhibit antifungal or kinase-inhibitory activity, suggesting the target compound may share similar targets .

- Synthetic Challenges : Yields for urea derivatives vary widely (11–88.5%), influenced by substituent complexity. The target compound’s sulfonamide and piperidine groups may require multi-step synthesis, impacting overall efficiency .

Physicochemical and Structural Insights

- Melting Points : Urea derivatives with rigid scaffolds (e.g., quinazoline in 12 ) exhibit higher melting points (>225°C), whereas flexible analogs (e.g., 6f ) lack reported data. The target compound’s piperidine-thiophene system may reduce crystallinity, lowering its melting point compared to 12 .

- Solubility : Sulfonyl groups (as in the target compound) improve aqueous solubility compared to thioureas (e.g., 9 ), which could enhance bioavailability .

Biological Activity

1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, commonly referred to by its CAS number 898416-01-8, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is with a molecular weight of 428.0 g/mol. The structure features a urea functional group and thiophene moiety, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 898416-01-8 |

| Molecular Formula | C₁₈H₂₂ClN₃O₃S₂ |

| Molecular Weight | 428.0 g/mol |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound may act as an inhibitor of certain serine hydrolases, similar to other piperidine derivatives . The sulfonamide group in its structure is likely involved in binding interactions that modulate enzyme activity, leading to various pharmacological effects.

Potential Targets

- Serine Hydrolases : Inhibition of serine hydrolases can influence lipid metabolism and inflammatory pathways.

- Endocannabinoid System : The compound may affect the degradation of endocannabinoids through inhibition of fatty acid amide hydrolase (FAAH), potentially enhancing analgesic effects .

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. In animal models, these compounds have been shown to reduce pain responses in both acute and chronic pain settings .

Anti-inflammatory Activity

The compound's ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases. Its interaction with the soluble epoxide hydrolase (sEH) pathway may also contribute to its anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the piperidine ring and the introduction of various substituents can significantly alter the biological activity of urea derivatives. For instance, the presence of electron-withdrawing groups like chlorine enhances potency against specific targets, while variations in the thiophene moiety can affect selectivity and efficacy .

Case Studies

- Study on Pain Management : A study demonstrated that derivatives incorporating similar structural features effectively reduced pain in rodent models by targeting FAAH and sEH simultaneously . This dual inhibition strategy suggests that this compound could be developed as a multitarget analgesic.

- Anti-inflammatory Research : Further investigations into its anti-inflammatory properties showed promising results in models of arthritis, where the compound significantly reduced inflammation markers compared to control groups .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-Chlorophenyl)-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea, and how are reaction conditions optimized?

- Methodology : Synthesis involves multi-step reactions:

Formation of the thiophene-sulfonylated piperidine intermediate via nucleophilic substitution (e.g., reacting thiophene-2-sulfonyl chloride with piperidine derivatives).

Ethyl spacer introduction through alkylation or coupling reactions.

Urea linkage formation using 3-chlorophenyl isocyanate under inert conditions (e.g., dry THF, 0–5°C).

Optimization parameters include temperature control (to avoid side reactions), solvent polarity (to enhance yield), and catalyst selection (e.g., triethylamine for acid scavenging) .

- Quality Control : Purity (>95%) is confirmed via HPLC and TLC; structural validation uses -NMR and FT-IR .

Q. Which analytical techniques are critical for characterizing this compound’s structural and purity profile?

- Techniques :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity assessment.

- Spectroscopy :

- -NMR (δ 7.2–8.1 ppm for aromatic protons; δ 3.5–4.0 ppm for piperidine and sulfonyl groups).

- FT-IR (1640–1680 cm for urea C=O stretch; 1150–1200 cm for sulfonyl S=O).

- Mass Spectrometry : High-resolution MS (e.g., [M+H] at m/z 480.1) .

Q. How is the compound’s stability evaluated under physiological conditions?

- Method : Stability assays in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours. Degradation is monitored via HPLC, with <10% degradation at pH 7.4 (physiological conditions) but significant breakdown (>50%) under acidic (pH 2.0) or alkaline (pH 9.0) conditions .

Advanced Research Questions

Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent variation impact target affinity?

- SAR Insights :

- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (e.g., 3-fluorophenyl) enhances metabolic stability but may reduce kinase inhibition potency due to electronegativity effects .

- Piperidine Modifications : Replacing thiophene-sulfonyl with phenylsulfonyl groups (as in ) increases lipophilicity, improving blood-brain barrier penetration but risking off-target effects .

Q. How can contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory) be resolved?

- Approach :

Dose-Dependent Studies : Evaluate activity across concentrations (1 nM–100 µM) to identify therapeutic vs. cytotoxic thresholds.

Target Profiling : Use kinase screening panels (e.g., Eurofins KinaseProfiler) to confirm primary targets.

Pathway Analysis : RNA sequencing of treated cells to map signaling pathways (e.g., apoptosis vs. NF-κB) .

Q. What experimental designs are recommended for transitioning from in vitro to in vivo studies?

- In Vitro :

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC < 10 µM.

- Metabolic Stability : Microsomal incubation (human liver microsomes) to calculate intrinsic clearance .

- In Vivo :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodents; measure plasma half-life (>2 hours preferred) and bioavailability (>30%).

- Toxicity : Histopathology and serum ALT/AST levels post 28-day repeated dosing .

Q. How do enantiomers of this compound (if chiral centers exist) differ in biological activity?

- Synthesis : Chiral separation via preparative HPLC with a chiral column (e.g., Chiralpak AD-H).

- Activity Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.